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molecular formula C6H7N3O2 B8365883 3-Carboxamido-2-hydroxy-6-methylpyrazine

3-Carboxamido-2-hydroxy-6-methylpyrazine

Cat. No. B8365883
M. Wt: 153.14 g/mol
InChI Key: NASLGIBJVKPNJX-UHFFFAOYSA-N
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Patent
US05597823

Procedure details

3-Carboxamido-2-hydroxy-6-methylpyrazine (4.09 g, 26.70 mmol), prepared by the method of Dick and Wood, J. Chem. Soc.,1379 (1955), was treated as described in Example 91A with triethylamine (5.41 g, 53.41 mmol) and 70 ml POCl3 to yield the title compound (3.16 g, 77%) as a fluffy yellow solid. mp: 63°-65° C. 1H NMR (300 MHz, CDCl3) δ2.70 (s, 3H), 8.50 (s, 1H). MS (DCI/NH3) m/e 171 (M+NH4)+.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:8][C:6](=O)[C:5](NC=O)=[N:4][CH:3]=1.C([N:14]([CH2:17]C)CC)C.O=P(Cl)(Cl)[Cl:21]>>[C:17]([C:5]1[C:6]([Cl:21])=[N:8][C:2]([CH3:1])=[CH:3][N:4]=1)#[N:14]

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
CC1=CN=C(C(=O)N1)NC=O
Step Two
Name
Quantity
5.41 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Soc.,1379 (1955), was treated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=NC(=CN1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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